

Head-to-Head Comparison: FAK Inhibitors

GSK2256098 and PF-562271

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Compound of Interest

Compound Name: *FAK inhibitor 2*

Cat. No.: *B8107620*

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In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical signaling node involved in cell proliferation, survival, migration, and angiogenesis. Two prominent small molecule inhibitors that have been developed to target FAK are GSK2256098, developed by GlaxoSmithKline, and PF-562271, from Pfizer. This guide provides a detailed head-to-head comparison of these two compounds, leveraging available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Biochemical and Pharmacological Profile

Both GSK2256098 and PF-562271 are ATP-competitive inhibitors of FAK. However, they exhibit differences in their potency, selectivity, and clinical development trajectory. PF-562271 was discontinued, while GSK2256098 continues to be investigated in clinical trials.[\[1\]](#)[\[2\]](#)

Parameter	GSK2256098	PF-562271
Target(s)	FAK	FAK, Pyk2
Mechanism of Action	ATP-competitive, reversible inhibitor of FAK kinase activity. [3]	ATP-competitive, reversible inhibitor of FAK and Pyk2 kinase activity.[4]
K _i (app) for FAK	0.4 nM[3]	Not explicitly reported, but potent inhibition observed.
IC ₅₀ (Enzymatic)	1.5 nmol/L[5]	1.5 nM for FAK, 14 nM for Pyk2.[4][6]
IC ₅₀ (Cell-based)	8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) for inhibition of FAK Y397 phosphorylation.[7]	5 nM for inhibition of phospho-FAK.[4][8]
Selectivity	~1000-fold more selective for FAK over its closest family member, Pyk2.[5][7]	~10-fold more selective for FAK over Pyk2.[6] Also inhibits some cyclin-dependent kinases (CDKs) at higher concentrations.[9][10]
Clinical Status	Investigated in Phase I and II clinical trials.[11][12][13]	Discontinued.[1]

Signaling Pathway Inhibition

Both inhibitors function by blocking the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and MAPK/ERK.[14][15][16] This disruption can lead to decreased cell survival, proliferation, and migration.

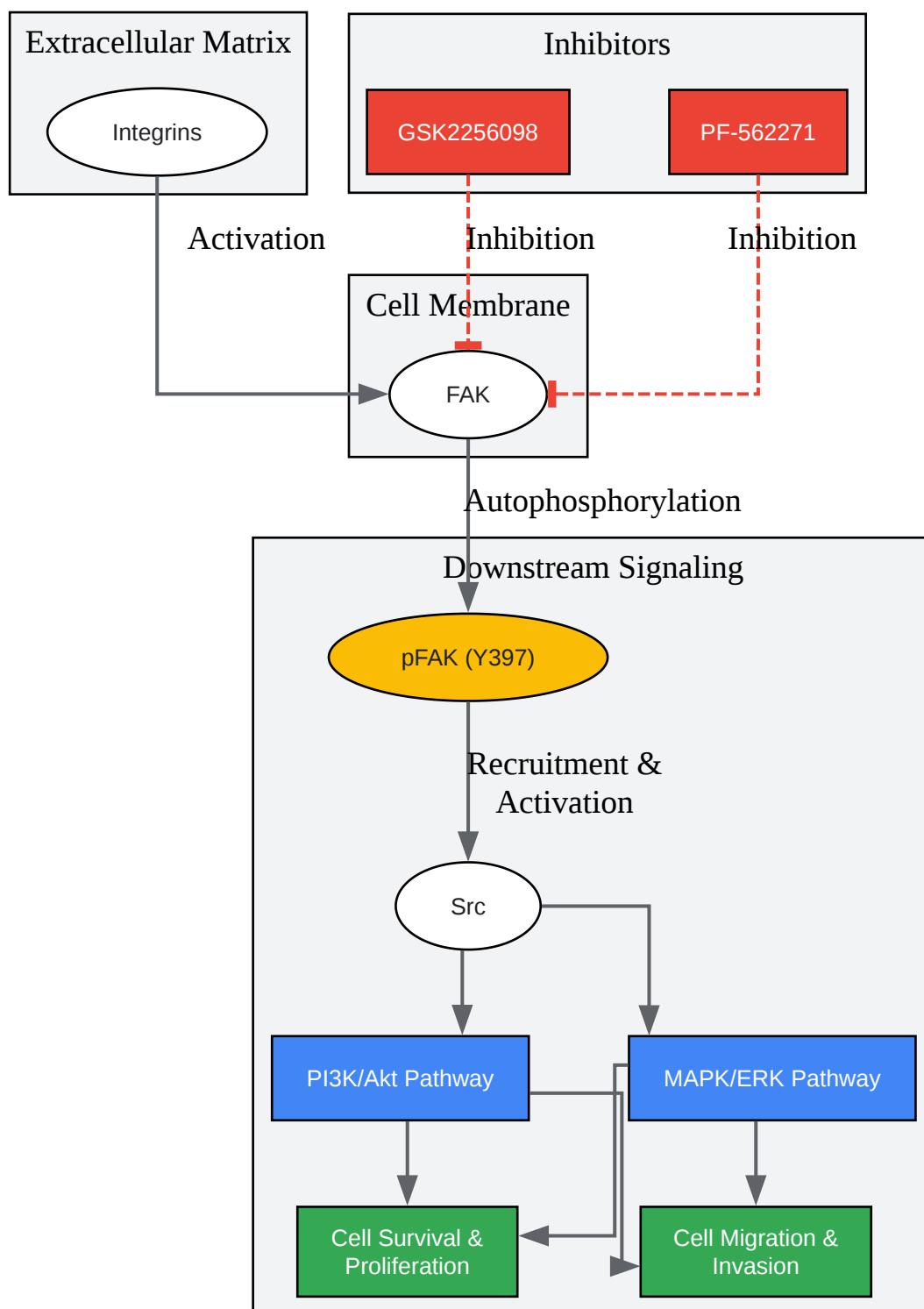
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Figure 1: FAK Signaling Pathway and Inhibition by GSK2256098 and PF-562271.

Experimental Protocols

The following are representative experimental protocols used to characterize FAK inhibitors like GSK2256098 and PF-562271.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FAK enzyme.

Methodology:

- Purified activated FAK kinase domain is incubated with a substrate (e.g., a random peptide polymer of Glu and Tyr) and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[8]
- The reaction is challenged with serially diluted concentrations of the inhibitor (e.g., starting from 1 μ M).[8]
- The mixture is incubated for a defined period (e.g., 15 minutes) at room temperature.[8]
- The amount of substrate phosphorylation is quantified, typically using an ELISA-based method or radioisotope incorporation.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

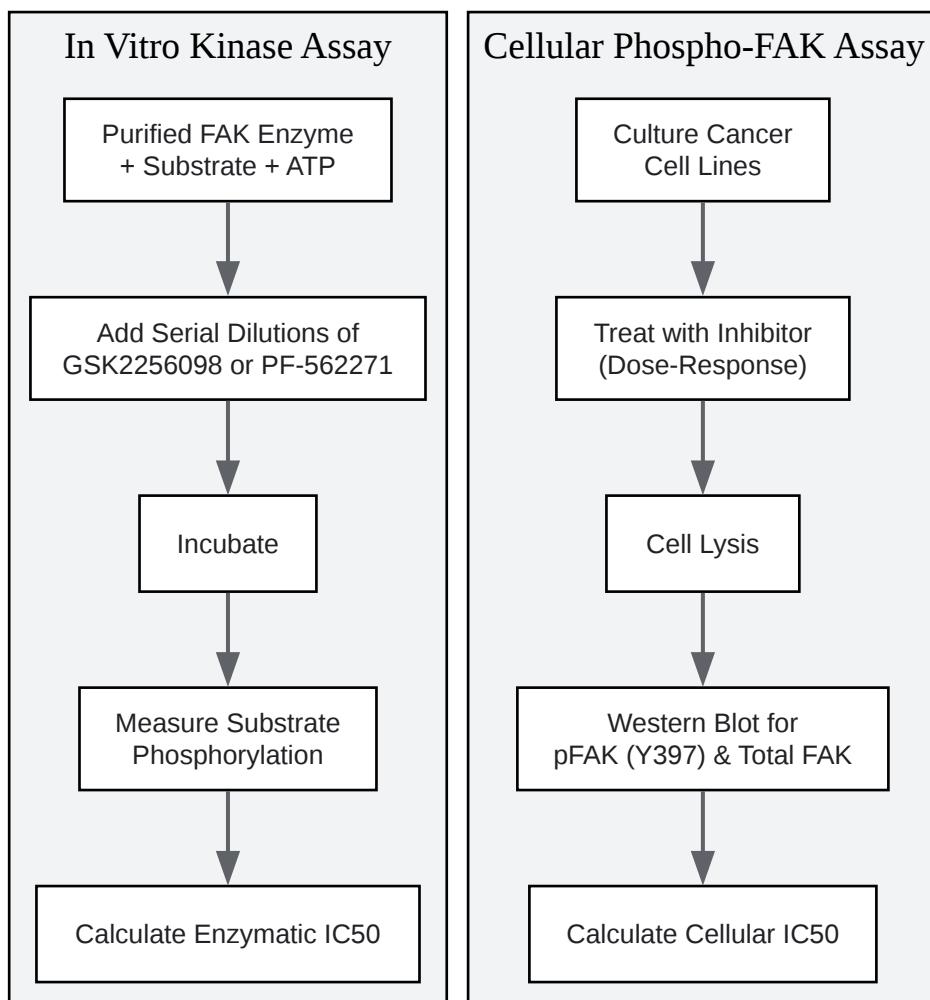
Cellular Phospho-FAK Assay

Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.

Methodology:

- Cancer cell lines (e.g., U87MG, OVCAR8, A549) are cultured in appropriate media.[3]
- Cells are treated with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 30 minutes).[3]
- Following treatment, cells are lysed, and protein concentrations are determined.

- Western blot analysis is performed using antibodies specific for phosphorylated FAK (Y397) and total FAK.
- The ratio of pFAK to total FAK is quantified, and IC₅₀ values are determined from the dose-response curve.



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Figure 2: General experimental workflow for in vitro and cellular characterization.

Preclinical Efficacy

Both compounds have demonstrated anti-tumor activity in a range of preclinical models.

GSK2256098:

- Inhibits growth, migration, and invasion, and induces apoptosis in a subset of glioblastoma (GBM) and pancreatic ductal adenocarcinoma (PDAC) cell lines.[\[3\]](#)
- Inhibition of FAK activity by GSK2256098 can decrease Akt and ERK activity, impacting cell survival pathways.[\[3\]](#)
- Demonstrated dose- and time-dependent inhibition of pFAK in U87MG human glioma xenograft models.[\[5\]](#)

PF-562271:

- Inhibits FAK phosphorylation in tumors in a dose- and time-dependent manner in U87MG-bearing mice.[\[8\]](#)
- Results in significant tumor growth inhibition in various xenograft models, including pancreatic (BxPc3) and prostate (PC3-M) cancers.[\[8\]](#)
- Blocks bFGF-stimulated angiogenesis in chicken chorioallantoic membrane assays.[\[8\]](#)

Clinical Development and Observations

Clinical trials have provided further insights into the profiles of these inhibitors.

GSK2256098:

- Has been evaluated in Phase I and II clinical trials for various solid tumors, including glioblastoma and pancreatic cancer.[\[12\]](#)[\[17\]](#)[\[18\]](#)
- A Phase I study in patients with recurrent glioblastoma showed the drug was tolerable and could cross the blood-brain barrier, particularly in tumor tissue.[\[5\]](#)[\[18\]](#)
- Combination therapy with other agents, such as the MEK inhibitor trametinib, has been explored.[\[17\]](#)[\[19\]](#)

PF-562271:

- Advanced to Phase I clinical trials in patients with advanced solid tumors.[\[20\]](#)[\[21\]](#)

- The recommended Phase II dose was determined to be 125 mg twice daily with food.[20]
- The compound displayed time- and dose-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary metabolizing enzyme, CYP3A.[20][22] This complex pharmacokinetic profile may have contributed to its discontinuation.[2]

Summary and Conclusion

GSK2256098 and PF-562271 are both potent inhibitors of FAK with demonstrated preclinical anti-cancer activity. A key differentiator is their selectivity profile, with GSK2256098 showing significantly higher selectivity for FAK over the closely related kinase Pyk2. While both entered clinical development, PF-562271 was discontinued, reportedly due to its nonlinear pharmacokinetic profile. GSK2256098 continues to be evaluated in clinical trials, both as a monotherapy and in combination with other targeted agents. The data presented here provides a comparative overview to aid researchers in understanding the nuances of these two important research compounds.

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